N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic amide characterized by a triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. Its structure features:
- A benzyl group at the N-position.
- A 3,4-dimethoxyphenethyl substituent at the 7-position.
- An imino group at the 6-position and a methyl group at the 11-position.
- A carboxamide moiety at the 5-position.
Properties
Molecular Formula |
C30H29N5O4 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H29N5O4/c1-19-8-7-14-35-27(19)33-28-23(30(35)37)17-22(29(36)32-18-21-9-5-4-6-10-21)26(31)34(28)15-13-20-11-12-24(38-2)25(16-20)39-3/h4-12,14,16-17,31H,13,15,18H2,1-3H3,(H,32,36) |
InChI Key |
WQMOTWROTJUYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(7-Butyl-5-cyano-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3,4-dimethoxybenzamide (CAS: 847917-30-0)
Structural Differences :
- Substituents : The butyl group at the 7-position replaces the 3,4-dimethoxyphenethyl chain in the target compound.
- Functional Groups: A cyano group is present at the 5-position instead of a carboxamide. Implications:
- The cyano group may alter electronic properties, affecting hydrogen-bonding interactions compared to the carboxamide .
N-(Benzyloxy)-4-(trifluoromethyl)benzamide
Structural Differences :
- Core Structure : Lacks the triazatricyclo core, featuring a simpler benzamide backbone.
- Substituents : A trifluoromethyl group at the 4-position and a benzyloxy group at the N-position.
Implications : - The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce π-π stacking interactions compared to the electron-donating 3,4-dimethoxyphenyl group in the target compound.
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Structural Differences :
- Core Structure : A spiro[4.5]decane system with oxa-aza linkages, contrasting with the fused triazatricyclo system.
- Substituents: A benzothiazol group and dimethylamino-phenyl moiety. Implications:
- The benzothiazol group may confer fluorescence or metal-binding properties absent in the target compound.
Data Table: Key Structural and Hypothetical Properties
*LogP values estimated using fragment-based methods.
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity is often quantified using:
- Tanimoto Coefficient : Measures overlap of molecular fingerprints.
- Pharmacophore Modeling: Identifies shared interaction motifs (e.g., hydrogen-bond donors, aromatic rings). For the target compound, the triazatricyclo core and carboxamide group are critical pharmacophoric elements, distinguishing it from simpler benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
